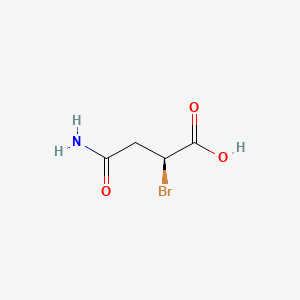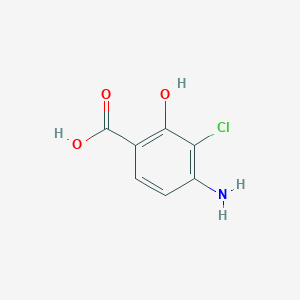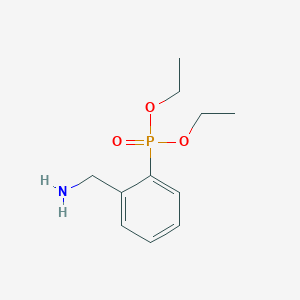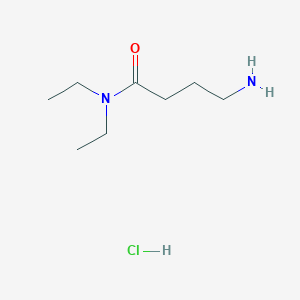
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride
Overview
Description
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride, also known as 3-amino-N-(3,5-dimethylpyrazol-4-yl)-2-methylpropanamide dihydrochloride, is a small molecule compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It is a synthetic compound that has been used in the synthesis of a variety of compounds, including drugs and other compounds with potential therapeutic applications.
Scientific Research Applications
Utility in Heterocyclic Synthesis
One significant application of this compound class is in the synthesis of heterocyclic compounds. For instance, the synthesis of various pyrazole, pyridine, and pyrimidine derivatives has been reported, leveraging the utility of enaminonitriles in heterocyclic chemistry. These synthetic pathways involve reactions with hydrazine hydrate, malononitrile, and other reagents to afford compounds with potential applications in medicinal chemistry and drug design due to their structural diversity and biological relevance (Fadda et al., 2012).
Biological Activities
Research focusing on amino pyrazole derivatives includes the evaluation of their medicinal value. Novel amino pyrazole derivatives have been synthesized and tested for potential antifungal and antimicrobial activity. This work highlights the importance of structural modifications in pyrazole derivatives to explore their biological activities, indicating their potential as antimicrobial agents (Shah et al., 2018).
Synthesis of Water-Soluble Compounds
In the realm of organometallic chemistry, derivatives of 3,5-dimethyl-4-aminomethylpyrazole have been synthesized and used to create new water-soluble pyrazolate rhodium(I) complexes. These complexes are of interest for their solubility in polar solvents, such as water, which is valuable for various chemical and pharmaceutical applications (Esquius et al., 2000).
Anticancer and Anti-inflammatory Properties
The synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been documented. These studies reveal the synthesis of novel compounds with potential anticancer activity and the ability to inhibit 5-lipoxygenase, suggesting their therapeutic potential in cancer treatment and inflammation management (Rahmouni et al., 2016).
Interaction Studies
Antipyrine-like derivatives have been synthesized and characterized, with X-ray structure, Hirshfeld surface analysis, and DFT calculations conducted to understand their intermolecular interactions. These studies provide insights into the structural aspects of these compounds, which are crucial for designing molecules with desired properties (Saeed et al., 2020).
properties
IUPAC Name |
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-5(4-10)9(14)11-8-6(2)12-13-7(8)3;;/h5H,4,10H2,1-3H3,(H,11,14)(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQEQVJONAYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C(C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)



